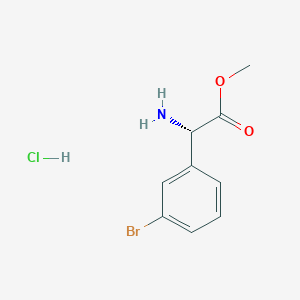![molecular formula C8H11FO2 B6279906 6-fluorospiro[3.3]heptane-2-carboxylic acid CAS No. 2715119-75-6](/img/no-structure.png)
6-fluorospiro[3.3]heptane-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Fluorospiro[3.3]heptane-2-carboxylic acid (6-FSHA) is an organic compound that has been investigated in recent years as a potential therapeutic agent. 6-FSHA is a member of the spirocyclic family of compounds, which are characterized by the presence of a spiro-ring structure. 6-FSHA has been studied for its potential to act as an inhibitor of enzymes, and has been found to have a variety of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
6-fluorospiro[3.3]heptane-2-carboxylic acid has been studied for its potential to act as an inhibitor of enzymes. It has been found to be an effective inhibitor of the enzyme acetylcholinesterase, and has been used to study the effects of acetylcholinesterase inhibition. 6-fluorospiro[3.3]heptane-2-carboxylic acid has also been studied for its potential to act as an anti-inflammatory agent, and has been found to have anti-inflammatory effects in animal models of inflammation. In addition, 6-fluorospiro[3.3]heptane-2-carboxylic acid has been studied for its potential to act as an anticancer agent, and has been found to have anti-tumor effects in animal models of cancer.
Mecanismo De Acción
6-fluorospiro[3.3]heptane-2-carboxylic acid acts as an inhibitor of enzymes by binding to the active site of the enzyme and blocking its activity. This binding is reversible, meaning that the enzyme can be reactivated once the inhibitor is removed. 6-fluorospiro[3.3]heptane-2-carboxylic acid also has anti-inflammatory and anti-tumor effects, although the exact mechanisms of these effects are not yet fully understood.
Biochemical and Physiological Effects
6-fluorospiro[3.3]heptane-2-carboxylic acid has been found to have a variety of biochemical and physiological effects. In animal models, 6-fluorospiro[3.3]heptane-2-carboxylic acid has been found to have anti-inflammatory effects, as well as anti-tumor effects. In addition, 6-fluorospiro[3.3]heptane-2-carboxylic acid has been found to reduce the levels of certain pro-inflammatory cytokines, such as tumor necrosis factor-alpha and interleukin-6. 6-fluorospiro[3.3]heptane-2-carboxylic acid has also been found to reduce the levels of certain pro-inflammatory enzymes, such as cyclooxygenase-2 and inducible nitric oxide synthase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-fluorospiro[3.3]heptane-2-carboxylic acid has several advantages for laboratory experiments. It is relatively easy to synthesize, and it is stable and non-toxic. In addition, 6-fluorospiro[3.3]heptane-2-carboxylic acid has been found to be an effective inhibitor of enzymes, and has been found to have anti-inflammatory and anti-tumor effects. However, 6-fluorospiro[3.3]heptane-2-carboxylic acid also has some limitations. For example, it has a relatively short half-life, meaning that it is rapidly metabolized and eliminated from the body. In addition, 6-fluorospiro[3.3]heptane-2-carboxylic acid has been found to have some toxic effects in animal models, including hepatotoxicity and nephrotoxicity.
Direcciones Futuras
The potential future directions for 6-fluorospiro[3.3]heptane-2-carboxylic acid research include further investigation of its mechanism of action, its potential therapeutic applications, and its potential toxic effects. In addition, further research is needed to determine the effects of 6-fluorospiro[3.3]heptane-2-carboxylic acid on other enzymes and pathways, as well as its potential to act as an adjuvant in combination therapies. Finally, further research is needed to determine the optimal dosage and formulation of 6-fluorospiro[3.3]heptane-2-carboxylic acid for therapeutic use.
Métodos De Síntesis
6-fluorospiro[3.3]heptane-2-carboxylic acid is synthesized through a process called the Pictet-Spengler reaction. This reaction involves the reaction of a tetrahydroisoquinoline derivative with an aldehyde or ketone, followed by a reaction with a sodium hydroxide solution. The reaction is catalyzed by a base, such as sodium hydroxide or potassium carbonate, and produces an intermediate that is then hydrolyzed to yield 6-fluorospiro[3.3]heptane-2-carboxylic acid.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 6-fluorospiro[3.3]heptane-2-carboxylic acid involves the introduction of a fluorine atom onto a spiro[3.3]heptane ring system, followed by carboxylation of the resulting compound.", "Starting Materials": [ "Spiro[3.3]heptane", "Fluorine gas", "Sodium iodide", "Sodium hydride", "Carbon dioxide", "Diethyl ether", "Methanol", "Chloroacetic acid" ], "Reaction": [ "Spiro[3.3]heptane is reacted with fluorine gas in the presence of sodium iodide and sodium hydride to yield 6-fluorospiro[3.3]heptane.", "The resulting compound is then treated with carbon dioxide in diethyl ether to form the corresponding carboxylic acid intermediate.", "The carboxylic acid intermediate is then esterified with methanol and chloroacetic acid to yield the final product, 6-fluorospiro[3.3]heptane-2-carboxylic acid." ] } | |
Número CAS |
2715119-75-6 |
Nombre del producto |
6-fluorospiro[3.3]heptane-2-carboxylic acid |
Fórmula molecular |
C8H11FO2 |
Peso molecular |
158.2 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




